

Technical Guide: Spectroscopic Characterization & Isolation of Cyanidin-3-O-rhamnoside Chloride

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Compound of Interest

Compound Name: *Cyanidin-3-o-rhamnoside chloride*

CAS No.: 38533-30-1

Cat. No.: B1146043

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Executive Summary

Cyanidin-3-O-rhamnoside chloride (Cy-3-Rha) is a bioactive anthocyanin pigment found in specific botanical sources such as *Pistacia lentiscus*, *Ficus* species, and *Rubus* species. As a flavylium cation stabilized by a chloride counterion, it serves as a vital analytical standard for pharmacokinetic studies and metabolic profiling.

This guide provides a definitive spectroscopic profile (NMR, MS) and a self-validating isolation protocol. It addresses the common analytical challenge of distinguishing Cy-3-Rha ($[M]^+$ m/z 433) from its isobaric analog, Pelargonidin-3-O-glucoside ($[M]^+$ m/z 433), using tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) coupling constants.

Structural Identity & Physicochemical Properties[1] [2]

Property	Data
IUPAC Name	2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxochromenylium chloride
Common Name	Cyanidin-3-O-L-rhamnopyranoside chloride
Molecular Formula	(Salt); (Cation)
Molecular Weight	468.84 g/mol (Salt); 433.11 g/mol (Cation)
Solubility	Soluble in MeOH, EtOH, Water (Acidified); Unstable in neutral/alkaline pH
Appearance	Dark red to purple crystalline powder

Mass Spectrometry (MS) Profiling

Objective: To validate molecular mass and confirm the specific loss of the rhamnosyl moiety, distinguishing the compound from isobaric interferences.

Experimental Parameters (ESI-MS/MS)

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30–50 V (Optimized for molecular ion stability).
- Collision Energy: 15–25 eV (For fragmentation).

Fragmentation Pathway Analysis

In positive ESI mode, the chloride counterion dissociates, yielding the flavylium cation

- Precursor Ion:m/z 433

.[\[1\]](#)

- Primary Fragment (

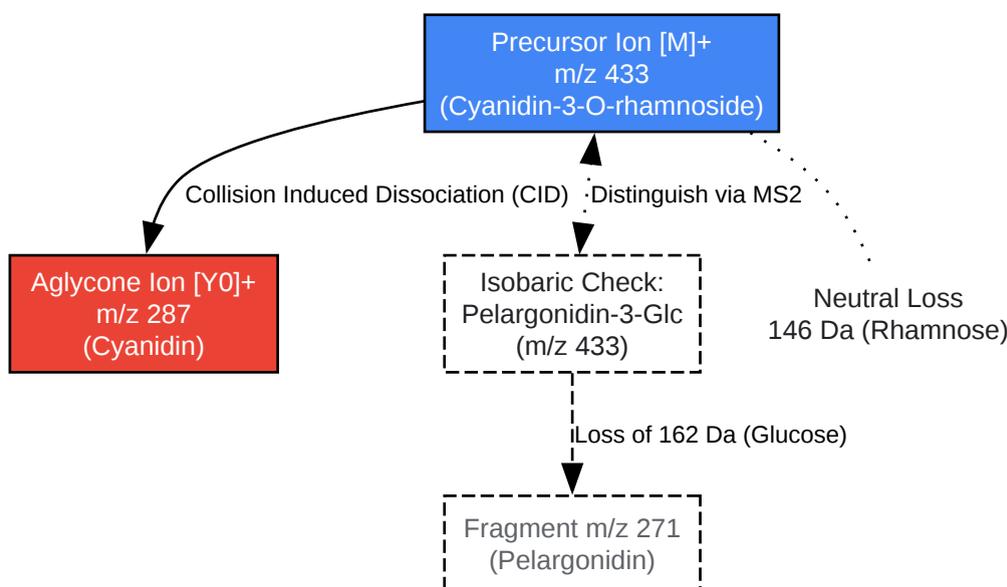
):m/z 287.

- Mechanism: Heterolytic cleavage of the O-glycosidic bond releases the neutral rhamnose moiety (146 Da).
- Diagnostic Value: The transition confirms the aglycone is Cyanidin.
- Differentiation Note: The isobaric impurity Pelargonidin-3-O-glucoside also presents at m/z 433 but fragments to m/z 271 (Pelargonidin aglycone) via loss of glucose (162 Da).[\[1\]](#)

MS Data Summary

Ion Type	m/z (Experimental)	Identity	Interpretation
	433.1	Molecular Cation	Intact Cyanidin-3-rhamnoside cation.
	287.0	Aglycone	Cyanidin core (Loss of 146 Da rhamnosyl unit).
RDA Fragment	137.0	A-Ring Fragment	Retro-Diels-Alder cleavage characteristic of 5,7-dihydroxy A-rings.

Fragmentation Logic Diagram (Graphviz)



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Caption: MS/MS fragmentation pathway distinguishing Cyanidin-3-O-rhamnoside from isobaric interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the glycosidic linkage configuration (

vs

) and confirm the rhamnose moiety.

Sample Preparation

- Solvent: Methanol-

(CD

OD) with 5% TFA-

(Trifluoroacetic acid-d1).

- Rationale: Acidification is mandatory to stabilize the flavylum cation form. In neutral CD

OD, the compound undergoes hemiketal formation, causing line broadening and peak disappearance.

H NMR Assignment (600 MHz, CD OD/TFA)

The spectrum is characterized by the downfield aromatic protons of the cyanidin core and the specific upfield doublet of the rhamnose methyl group.

Position	(ppm)	Multiplicity	(Hz)	Assignment Logic
Aglycone (Cyanidin)				
H-4	8.85 - 8.95	s	-	Most deshielded proton; C-ring.
H-2'	8.05 - 8.15	d	~2.0	B-ring; ortho-coupling to H-6' is small.
H-6'	8.20 - 8.35	dd	8.5, 2.0	B-ring; vicinal coupling to H-5'.
H-5'	6.95 - 7.05	d	8.5	B-ring; ortho-coupling to H-6'.
H-8	6.85 - 6.90	d	~1.5	A-ring; meta-coupling to H-6.
H-6	6.65 - 6.70	d	~1.5	A-ring; meta-coupling to H-8.
Sugar (Rhamnose)				
H-1" (Anomeric)	5.30 - 5.45	d	~1.5	Critical: Small value confirms -L-configuration. (Note: -Glc has Hz).
H-2"	4.05 - 4.15	m	-	
H-6" (Methyl)	0.95 - 1.25	d	6.2	Diagnostic: Methyl doublet confirms

rhamnose
(deoxyhexose).

C NMR Key Signals (150 MHz)

- Carbonyl (C-4): ~165–168 ppm (Affected by cation resonance).
- Anomeric Carbon (C-1''): ~102–104 ppm.
- Rhamnose Methyl (C-6''): ~17–18 ppm (Distinctive high-field signal).

Isolation & Purification Protocol

Objective: To isolate high-purity (>95%) **Cyanidin-3-O-rhamnoside chloride** from plant material (e.g., Rubus or Ficus leaves/fruits).

Workflow Methodology

- Extraction: Macerate lyophilized tissue in MeOH:H
O:HCl (80:19:1 v/v). The HCl ensures the anthocyanin remains in the stable red flavylum form.
- Concentration: Rotary evaporate at <35°C to remove methanol. Do not evaporate to dryness to avoid degradation; keep as an aqueous concentrate.
- Solid Phase Extraction (SPE):
 - Load aqueous concentrate onto a C18 Sep-Pak or Amberlite XAD-7 column.
 - Wash with acidified water (0.1% HCl) to remove sugars and polar non-phenolics.
 - Elute anthocyanins with MeOH:HCl (99:1).
- Preparative HPLC:
 - Column: C18 Semi-prep (e.g., 250 x 10 mm, 5 m).

- Mobile Phase A: Water + 5% Formic Acid.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 20% B over 30 mins. Cy-3-Rha typically elutes after Cy-3-Glc due to the lower polarity of the rhamnose moiety.
- Final Salt Exchange: To ensure the chloride form (rather than formate/trifluoroacetate), dissolve the purified fraction in 0.1 M HCl and re-lyophilize.

Process Flow Diagram (Graphviz)



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Caption: Step-by-step isolation protocol ensuring stability and counterion specificity.

References

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